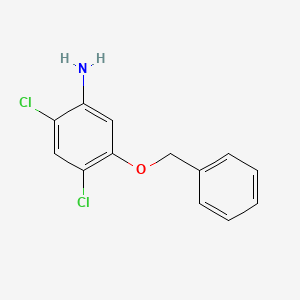

5-(Benzyloxy)-2,4-dichloroaniline

Description

BenchChem offers high-quality 5-(Benzyloxy)-2,4-dichloroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)-2,4-dichloroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c14-10-6-11(15)13(7-12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOCSSKTOYFHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377269 | |

| Record name | 5-(benzyloxy)-2,4-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338960-25-1 | |

| Record name | 2,4-Dichloro-5-(phenylmethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338960-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(benzyloxy)-2,4-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-(Benzyloxy)-2,4-dichloroaniline: Synthesis, Properties, and Applications

Executive Summary: 5-(Benzyloxy)-2,4-dichloroaniline is a substituted aromatic amine of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a dichloroaniline core functionalized with a benzyloxy group, positions it as a versatile building block for the development of novel pharmaceuticals and agrochemicals. The dichloro- substitution pattern modulates the reactivity and basicity of the aniline nitrogen, while the benzyloxy moiety serves not only as a stable protecting group but also as a key pharmacophore in various biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic pathway, discusses its potential applications in research and development, and details critical safety and handling protocols.

Introduction: The Strategic Importance of a Multifunctional Scaffold

Aniline and its derivatives are foundational pillars in the synthesis of a vast spectrum of industrial and biologically active compounds, from dyes to modern pharmaceuticals.[1] The strategic placement of substituents on the aniline ring profoundly alters the molecule's electronic properties, steric profile, and, consequently, its chemical reactivity and biological function.

5-(Benzyloxy)-2,4-dichloroaniline is a molecule that exemplifies this principle. It integrates three key structural motifs:

-

The Aniline Core: A primary aromatic amine that serves as a versatile nucleophile and a precursor for a multitude of chemical transformations.[1]

-

Dichloro- Substitution: The two chlorine atoms at the 2 and 4 positions are strong electron-withdrawing groups. This substitution significantly reduces the basicity of the amino group and deactivates the aromatic ring toward further electrophilic substitution, thereby offering greater control in subsequent synthetic steps.[1] Dichloroaniline isomers are crucial intermediates in the production of herbicides and other agrochemicals.[2][3][4]

-

The Benzyloxy Moiety: This group, consisting of a benzyl group linked via an ether bond, is widely employed in organic synthesis as a robust protecting group for hydroxyl functionalities due to its stability across a wide range of reaction conditions.[1] More importantly, the benzyloxy pharmacophore has been identified as a critical component in the design of potent and selective enzyme inhibitors, notably Monoamine Oxidase (MAO) inhibitors for treating neurological disorders.[5][6]

The convergence of these features makes 5-(Benzyloxy)-2,4-dichloroaniline a high-value intermediate for medicinal chemists and drug development professionals exploring new therapeutic agents.

Physicochemical and Structural Properties

The fundamental properties of 5-(Benzyloxy)-2,4-dichloroaniline are summarized below, providing essential data for experimental design and safety assessment.

| Property | Value | Source(s) |

| CAS Number | 338960-25-1 | [7][8] |

| Alternate CAS | 347331-67-3 | [9] |

| Molecular Formula | C₁₃H₁₁Cl₂NO | [7][8][9] |

| Molecular Weight | 268.14 g/mol | [7][8] |

| Melting Point | 102-105 °C | [7][8] |

| Appearance | Solid (Form varies) | [10] |

| Synonyms | 5-Benzyloxy-2,4-dichlorophenylamine; Benzenamine, 2,4-dichloro-5-(phenylmethoxy)- | [8][9] |

Synthesis and Manufacturing

While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and scalability. A robust and logical synthetic route proceeds from 2,4-dichloro-5-nitrophenol, as detailed below. This multi-step process leverages standard, high-yielding organic transformations.

Proposed Synthetic Pathway

The synthesis can be logically divided into two primary steps:

-

O-Benzylation: Protection of the phenolic hydroxyl group as a benzyl ether.

-

Nitro Group Reduction: Conversion of the nitro group to the target primary amine.

Caption: Proposed two-step synthesis of 5-(Benzyloxy)-2,4-dichloroaniline.

Experimental Protocol

Step 1: Synthesis of 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene (Intermediate)

This step involves a standard Williamson ether synthesis. The phenoxide, generated in situ by a mild base, acts as a nucleophile to displace the bromide from benzyl bromide.

-

Materials:

-

2,4-dichloro-5-nitrophenol

-

Benzyl bromide (BnBr)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

-

Procedure:

-

To a stirred solution of 2,4-dichloro-5-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield a crude residue.

-

Purify the residue by recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure intermediate.

-

Step 2: Synthesis of 5-(Benzyloxy)-2,4-dichloroaniline (Final Product)

The reduction of the aromatic nitro group is a critical step. While catalytic hydrogenation is an option, reduction using stannous chloride (SnCl₂) in an acidic medium is highly effective, reliable, and avoids the need for high-pressure equipment, making it suitable for various lab scales.[11]

-

Materials:

-

1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene (from Step 1)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (5M)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the nitro-intermediate (1.0 eq) in ethanol in a round-bottom flask.

-

Add stannous chloride dihydrate (3.0-4.0 eq) to the solution.

-

Heat the mixture to 70-80 °C with vigorous stirring.

-

Slowly add concentrated HCl dropwise. The reaction is exothermic; maintain temperature control.

-

Continue heating for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture in an ice bath and carefully basify by adding 5M NaOH solution until the pH is ~9-10 to precipitate tin salts and liberate the free aniline.

-

Extract the aqueous slurry with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude 5-(Benzyloxy)-2,4-dichloroaniline.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Applications in Research and Development

5-(Benzyloxy)-2,4-dichloroaniline is not an end-product but a strategic intermediate. Its value lies in its potential to serve as a scaffold for synthesizing more complex molecules with tailored biological activities.

-

Pharmaceutical Development: The structure is a prime candidate for derivatization in drug discovery programs. The free amine can be readily acylated, alkylated, or used in cyclization reactions to build heterocyclic systems. Given the established role of the benzyloxy group in MAO inhibitors, this compound is a valuable precursor for developing novel agents targeting neurological conditions.[5][6] Furthermore, substituted anilines are core components of many kinase inhibitors used in oncology.

-

Agrochemical Synthesis: Dichloroaniline derivatives are foundational to the herbicide industry.[2][3] For instance, 2,4-dichloroaniline is a known building block for herbicides that mimic the plant hormone auxin.[12] 5-(Benzyloxy)-2,4-dichloroaniline can be used to synthesize new pesticide and fungicide candidates, where the benzyloxy group can be used to modulate properties like lipophilicity and environmental persistence.

-

Materials Science: Substituted anilines are also precursors for specialty polymers and dyes. The specific substitution pattern of this molecule could be exploited to create materials with unique optical or electronic properties.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 5-(Benzyloxy)-2,4-dichloroaniline is not widely published, data from closely related dichloroanilines provide a strong basis for a precautionary approach.[13][14][15] The compound is classified as an irritant.[7][8]

-

Hazard Classification (Anticipated):

-

Recommended Handling Procedures:

-

Engineering Controls: Always handle in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[13][14]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[16]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[17]

-

Conclusion

5-(Benzyloxy)-2,4-dichloroaniline is a chemical intermediate with considerable potential, bridging the fields of medicinal chemistry, agrochemical science, and material science. Its synthesis is achievable through well-established chemical methods, and its unique combination of a reactive aniline, deactivating dichloro-substituents, and a biologically relevant benzyloxy group makes it a valuable tool for researchers. Adherence to strict safety protocols is mandatory for its handling and use. As the demand for novel, highly functionalized molecules continues to grow, the utility of scaffolds like 5-(Benzyloxy)-2,4-dichloroaniline in enabling scientific discovery is set to increase.

References

-

PubChem. 5-(Benzyloxy)-2,4-dichloroaniline. [Link]

-

Kumar, K., et al. (2022). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 355(7), e2200084. [Link]

-

PubChem. 2,4-Dichloroaniline. [Link]

-

Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]

-

Alam, M. A., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22409. [Link]

-

Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 63, 214. [Link]

-

Wikipedia. Dichloroaniline. [Link]

-

AERU, University of Hertfordshire. 2,4-dichloroaniline. [Link]

-

Sharma, P., et al. (2020). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery, 17(1), 108-121. [Link]

-

Schmidt, T. J., et al. (2012). The Role of Natural Products in Drug Discovery and Development against Neglected Tropical Diseases. Molecules, 17(12), 13774-13809. [Link]

-

Castillo-Bocanegra, F. R., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(12), 1205-1227. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,4-Dichloroaniline (554-00-7) at Nordmann - nordmann.global [nordmann.global]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Dichloroaniline - Wikipedia [en.wikipedia.org]

- 5. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 338960-25-1 Cas No. | 5-(Benzyloxy)-2,4-dichloroaniline | Matrix Scientific [matrixscientific.com]

- 8. 错误页 [amp.chemicalbook.com]

- 9. parchem.com [parchem.com]

- 10. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. xtbg.cas.cn [xtbg.cas.cn]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cdnisotopes.com [cdnisotopes.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-(Benzyloxy)-2,4-dichloroaniline: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-(Benzyloxy)-2,4-dichloroaniline, a key intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical architecture, a robust and logical synthetic pathway, its physicochemical properties, and the scientific rationale for its utility as a scaffold in modern therapeutic design.

Introduction: The Strategic Value of a Multifunctional Scaffold

5-(Benzyloxy)-2,4-dichloroaniline is a bespoke chemical entity that marries three critical pharmacophoric elements onto a single aniline core: a benzyloxy group, and two chlorine atoms at the 2 and 4 positions. This unique combination is not accidental; it is a deliberate design to create a versatile building block for complex, biologically active molecules.

-

The Dichloroaniline Core: The presence of two electron-withdrawing chlorine atoms significantly modulates the electronic properties of the aniline ring. This substitution pattern deactivates the ring towards electrophilic substitution and lowers the basicity of the amino group.[1] In a synthetic context, this deactivation provides regiochemical control in subsequent reactions, preventing unwanted side products. From a drug design perspective, the dichlorophenyl motif is prevalent in numerous kinase inhibitors, where it often occupies hydrophobic pockets and forms key interactions within the ATP-binding site of enzymes.[2][3]

-

The Benzyloxy Moiety: The benzyloxy group serves a dual purpose. Synthetically, it is a robust protecting group for the phenolic hydroxyl function, stable under a wide range of reaction conditions but readily cleaved when desired.[1] In a medicinal chemistry context, the benzyloxy group is a known "privileged" pharmacophore. It can impart favorable pharmacokinetic properties and engage in crucial π-π stacking or hydrophobic interactions with biological targets, as seen in various inhibitors of enzymes like monoamine oxidase (MAO).[4]

The strategic placement of these groups makes 5-(Benzyloxy)-2,4-dichloroaniline a high-value intermediate for constructing libraries of compounds aimed at various therapeutic targets, particularly in oncology and infectious diseases.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

dot

Caption: Proposed two-step synthesis of 5-(Benzyloxy)-2,4-dichloroaniline.

Step 1: O-Benzylation of 2,4-Dichloro-5-nitrophenol

The first step is a classic Williamson ether synthesis. The phenolic proton of 2,4-dichloro-5-nitrophenol is acidic and can be deprotonated by a mild base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the desired benzyl ether.

Self-Validating Protocol:

-

Reaction Setup: To a solution of 2,4-dichloro-5-nitrophenol (1.0 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile, add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.) as the base. The use of an anhydrous base and solvent is critical to prevent unwanted hydrolysis of benzyl chloride.

-

Reagent Addition: Add benzyl chloride (1.1-1.2 eq.) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction by Thin-Layer Chromatography (TLC) until the starting phenol is consumed. The elevated temperature is necessary to drive the Sₙ2 reaction to completion.

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product and dissolve the inorganic salts. Filter the resulting solid, wash thoroughly with water, and dry under vacuum. The crude product, 1-(benzyloxy)-2,4-dichloro-5-nitrobenzene, can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Reduction of 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene

The reduction of an aromatic nitro group to an amine is a cornerstone transformation in organic synthesis. For substrates containing halogen substituents, care must be taken to choose a reduction method that minimizes hydrodehalogenation (the unwanted removal of chlorine atoms).

Self-Validating Protocol (Method A - Catalytic Hydrogenation):

-

Reaction Setup: Dissolve the nitro-intermediate (1.0 eq.) in a solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).

-

Reaction Conditions: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The hydrogenation of a nitro group is typically exothermic, so initial cooling may be required for large-scale reactions.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The final product, 5-(benzyloxy)-2,4-dichloroaniline, can be purified by column chromatography on silica gel or by recrystallization. This method is often high-yielding and clean, but requires specialized hydrogenation equipment. [5] Self-Validating Protocol (Method B - Chemical Reduction):

-

Reaction Setup: For a more accessible laboratory method, dissolve the nitro-intermediate (1.0 eq.) in a solvent like ethanol or acetic acid. Add a reducing agent such as stannous chloride (SnCl₂·2H₂O, 3-5 eq.) or iron powder (Fe, 3-5 eq.) in the presence of an acid like concentrated HCl.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture and neutralize it carefully with a base (e.g., saturated NaHCO₃ or NaOH solution) until the solution is alkaline. This will precipitate the tin or iron hydroxides.

-

Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the final product.

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely published, the key spectroscopic features of 5-(Benzyloxy)-2,4-dichloroaniline can be reliably predicted based on its structure. This serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale |

| ¹H NMR | δ ~7.5-7.3 (m, 5H, Ar-H of benzyl), δ ~7.2 (s, 1H, Ar-H), δ ~6.8 (s, 1H, Ar-H), δ ~5.1 (s, 2H, -O-CH₂-Ar), δ ~4.0 (br s, 2H, -NH₂) | The five protons of the benzyl ring will appear as a multiplet. The two aromatic protons on the dichloroaniline ring will appear as singlets due to their isolation. The benzylic methylene protons will be a sharp singlet, and the amine protons will be a broad singlet, which may exchange with D₂O. |

| ¹³C NMR | δ ~150-140 (Ar-C-O, Ar-C-N), δ ~136 (Ar-C, benzyl ipso), δ ~130-127 (Ar-CH, benzyl), δ ~125-110 (Ar-C-Cl, Ar-CH), δ ~71 (-O-CH₂-) | Expect 11 distinct signals for the 13 carbon atoms (due to symmetry in the benzyl ring). Key signals include the benzylic carbon around 71 ppm and the carbons attached to heteroatoms (N, O) in the downfield region. |

| IR (Infrared) | ~3450-3300 cm⁻¹ (N-H stretch, two bands), ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1620 cm⁻¹ (N-H bend), ~1250 cm⁻¹ (Ar-O-C stretch), ~800-700 cm⁻¹ (C-Cl stretch) | The primary amine will show a characteristic two-pronged N-H stretching vibration. The strong ether C-O stretch and C-Cl stretches will also be prominent features. |

| MS (Mass Spec) | M⁺ at m/z 267. M+2 at m/z 269. M+4 at m/z 271. Key fragment at m/z 91 (tropylium ion). | The molecular ion peak will show a characteristic isotopic pattern (M, M+2, M+4 in an approx. 9:6:1 ratio) due to the presence of two chlorine atoms. The most common fragmentation will be the loss of the benzyl group to form a stable tropylium cation at m/z 91. |

Applications in Drug Discovery and Medicinal Chemistry

5-(Benzyloxy)-2,4-dichloroaniline is not just a synthetic intermediate; it is a scaffold designed for purpose. Its structural motifs are frequently found in potent and selective inhibitors of protein kinases, which are critical targets in oncology.

Role as a Kinase Inhibitor Scaffold

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Many successful kinase inhibitors are designed to bind to the ATP pocket of the enzyme. The 2,4-dichloroaniline moiety is particularly effective at this, often acting as a "hinge-binder" by forming hydrogen bonds with the backbone of the kinase hinge region, while the substituted phenyl ring occupies a hydrophobic pocket.

-

c-Src and Abl Kinase Inhibitors: Research into dual-specific c-Src/Abl kinase inhibitors has utilized substituted anilinoquinazolines. The core aniline structure is crucial for activity, and substitutions at the 5-position are known to modulate selectivity and potency. The benzyloxy group in a similar position can provide beneficial interactions in the active site. [3]* c-Met Kinase Inhibitors: The c-Met proto-oncogene is another high-value target in cancer therapy. The development of selective c-Met inhibitors has employed benzyloxyquinoline scaffolds, where the benzyloxy group plays a key role in achieving high potency and selectivity. [6] The logical application of 5-(Benzyloxy)-2,4-dichloroaniline would be in the synthesis of novel anilino-heterocycles (e.g., anilinoquinazolines, anilinopyrimidines) as potential kinase inhibitors. The amino group serves as the nucleophilic handle to build these heterocyclic cores, while the pre-installed benzyloxy and dichloro groups are positioned to confer potency and selectivity.

dot

Caption: Logical workflow from scaffold to biological effect in drug discovery.

Safety and Handling

As a substituted dichloroaniline, 5-(Benzyloxy)-2,4-dichloroaniline should be handled with appropriate care in a laboratory setting. It is classified as an irritant. [7]Related dichloroanilines are known to be toxic if swallowed, inhaled, or absorbed through the skin, and may cause damage to organs through prolonged exposure.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

5-(Benzyloxy)-2,4-dichloroaniline represents a highly valuable and strategically designed building block for modern drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established chemical transformations. The convergence of a controlling dichloro-substitution pattern with the versatile benzyloxy pharmacophore makes this molecule an ideal starting point for the synthesis of targeted therapies, particularly in the competitive field of kinase inhibitors. As the demand for novel, selective, and potent therapeutics continues to grow, the utility of such pre-functionalized, high-value scaffolds will undoubtedly increase, making 5-(Benzyloxy)-2,4-dichloroaniline a compound of significant interest for the foreseeable future.

References

-

PubChem. 4-Benzyloxyaniline. [Link]

-

PubChem. 5-(Benzyloxy)-2,4-dichloroaniline. [Link]

-

Organic Syntheses. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. [Link]

- Google Patents.

-

Scribd. Organic Chemistry Practical 301. [Link]

- Google Patents.

- Google Patents.

-

PubMed. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. [Link]

-

MDPI. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

Google Patents. United States Patent Office. [Link]

- Google Patents. The preparation method of 5- chloro-2-nitroanilines.

- Google Patents. Method for preparing 3,5-dichloroaniline.

- Google Patents. A kind of preparation method of the nitrophenol of 2,4 dichloro 5.

-

PubMed. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[7][8][9]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. [Link]

-

European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. [Link]

-

PubMed. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. [Link]

-

PLOS One. 19-(Benzyloxy)-19-oxojolkinolide B (19-BJB), an ent-abietane diterpene diepoxide, inhibits the growth of bladder cancer T24 cells through DNA damage. [Link]

-

PrepChem.com. Synthesis of 4-benzyloxyaniline. [Link]

- Google Patents.

-

PubMed. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. [Link]

-

Inchem.org. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. [Link]

-

PubMed. Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. [Link]

Sources

- 1. 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene | CymitQuimica [cymitquimica.com]

- 2. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103467308A - Method for producing 2,5-dichloroaniline without anti-dechlorinating agent - Google Patents [patents.google.com]

- 6. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. 5-(Benzyloxy)-2,4-dichloroaniline | C13H11Cl2NO | CID 2764052 - PubChem [pubchem.ncbi.nlm.nih.gov]

The TRPV4 Agonist GSK1016790A: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Properties, Mechanism of Action, and Experimental Applications of a Potent and Selective TRPV4 Channel Activator.

Introduction: Unveiling a Key Modulator of Cellular Calcium Signaling

In the landscape of pharmacological tools for cellular signaling research, GSK1016790A has emerged as a cornerstone for investigating the multifaceted roles of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. Initially developed by GlaxoSmithKline, this small molecule has been instrumental in elucidating the physiological and pathophysiological functions of TRPV4 across a spectrum of cell types and biological systems.[1] This guide provides a comprehensive overview of GSK1016790A, from its fundamental properties to its application in advanced experimental protocols, tailored for researchers, scientists, and professionals in drug development.

It is important to note that while the CAS number 338960-25-1 is sometimes associated with this compound, the correct and widely accepted CAS number for GSK1016790A is 942206-85-1 .[2][3][4] This guide will exclusively refer to the properties and applications of GSK1016790A.

Physicochemical Properties and Handling

GSK1016790A is a complex piperazine amide derivative supplied as a white to off-white crystalline solid.[2] For experimental use, it is crucial to understand its solubility and stability to ensure accurate and reproducible results.

| Property | Value | Source(s) |

| CAS Number | 942206-85-1 | [2][3][4] |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [1][2][4] |

| Molecular Weight | 655.61 g/mol | [1][2][4] |

| Purity | ≥97-98% (HPLC) | [2] |

| Solubility | DMSO: >10-50 mg/mLEthanol: ~10-58 mg/mLMethanol: 50 mg/mLWater: Insoluble or slightly soluble | [2][3][5] |

| Storage | Store as a solid at -20°C for ≥4 years. In solvent, store at -80°C for up to 2 years.[2][3][5] | [2][3][5] |

| Handling | Should be considered hazardous. Avoid ingestion, inhalation, and contact with skin and eyes. Wash thoroughly after handling.[2] | [2] |

For most in vitro experiments, GSK1016790A should be dissolved in an organic solvent such as DMSO to create a stock solution.[2][3] This stock can then be diluted into an aqueous buffer for the final experimental concentration. It is important to note that aqueous solutions are not recommended for storage beyond one day.[2]

Mechanism of Action: A Potent and Selective Agonist of the TRPV4 Channel

GSK1016790A functions as a potent and highly selective agonist of the TRPV4 channel, a non-selective cation channel with a notable permeability to Ca²⁺.[3][6] Its binding to the TRPV4 channel induces a conformational change, leading to the channel's opening and a subsequent influx of cations, primarily calcium, into the cell.[7] This rapid increase in intracellular calcium concentration ([Ca²⁺]i) is the pivotal event that initiates a cascade of downstream signaling pathways.[7]

The potency of GSK1016790A is remarkable, with EC₅₀ values in the low nanomolar range across various cell types, making it approximately 300-fold more potent than the earlier TRPV4 agonist, 4α-Phorbol 12,13-didecanoate (4α-PDD).

| Cell Type | Species | EC₅₀ for Ca²⁺ Influx | Source(s) |

| HEK cells expressing TRPV4 | Human | 2.1 nM | [3][6] |

| HEK cells expressing TRPV4 | Mouse | 18 nM | [3][6] |

| Choroid plexus epithelial cells | Not Specified | 34 nM | [5] |

The selectivity of GSK1016790A is a key attribute for researchers. Studies have shown that it does not activate other related TRP channels, such as TRPM8 and TRPA1, even at significantly higher concentrations.

Downstream Signaling and Channel Trafficking

The initial influx of Ca²⁺ triggered by GSK1016790A is not a simple, sustained event. It initiates a complex and dynamic regulation of the TRPV4 channel itself, as well as a host of other cellular processes.

A primary consequence of GSK1016790A-mediated TRPV4 activation is the subsequent desensitization and internalization of the channel from the plasma membrane.[5] This process serves as a critical negative feedback mechanism to modulate the cellular response. This internalization is dependent on the release of calcium from intracellular stores and is orchestrated by a signaling cascade involving Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and the small GTPase RhoA.[8][9] Following internalization, the TRPV4 channels are trafficked to recycling endosomes, a process mediated by the Rab11 protein.[8][9]

Caption: Signaling cascade initiated by GSK1016790A binding to TRPV4.

Experimental Protocols for the Application of GSK1016790A

The high potency and selectivity of GSK1016790A make it an invaluable tool for a variety of experimental techniques aimed at understanding TRPV4 function.

Calcium Imaging

This is the most direct and common method to assess the activation of TRPV4 channels in response to GSK1016790A.

-

Objective: To measure changes in intracellular calcium concentration following the application of GSK1016790A.

-

Methodology:

-

Cell Preparation: Seed cells (e.g., HEK293 cells expressing TRPV4, or primary endothelial cells) onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a balanced salt solution (e.g., HBSS) at 37°C for a specified duration.[8]

-

Washing: Gently wash the cells with the balanced salt solution to remove any excess extracellular dye.[8]

-

Baseline Measurement: Record the baseline fluorescence intensity of the cells using a fluorescence microscope, plate reader, or confocal microscope.[8]

-

Stimulation: Add GSK1016790A at the desired concentration to the cells.

-

Data Acquisition: Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated. For single-wavelength dyes like Fluo-4, the change in fluorescence is typically expressed as a ratio relative to the baseline (F/F₀).[8]

-

Caption: A simplified workflow for calcium imaging experiments using GSK1016790A.

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy is a powerful technique to visualize and quantify the dynamics of TRPV4 channels at or near the plasma membrane with high resolution.

-

Objective: To observe the trafficking (e.g., exocytosis, endocytosis, and lateral diffusion) of fluorescently tagged TRPV4 channels in response to GSK1016790A.

-

Methodology:

-

Cell Preparation: Culture cells stably or transiently expressing fluorescently tagged TRPV4 (e.g., TRPV4-GFP or TRPV4-Venus) on high-refractive-index glass coverslips.[7]

-

Microscope Setup: Use a TIRF microscope equipped with the appropriate laser lines for excitation. An evanescent field is generated at the glass-cell interface, which selectively excites fluorophores within approximately 100 nm of the coverslip.[10][11]

-

Image Acquisition: Acquire images of the fluorescently tagged TRPV4 channels at the plasma membrane at a high frame rate.

-

Stimulation: Add GSK1016790A to the imaging chamber.

-

Data Analysis: Record and analyze the changes in fluorescence intensity, the appearance and disappearance of fluorescent spots (representing channel insertion and retrieval), and the movement of individual channels over time.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays are well-suited for studying protein-protein interactions in live cells, such as the association of TRPV4 with other signaling or trafficking proteins.

-

Objective: To measure the interaction between TRPV4 and a protein of interest (e.g., Rab11) following stimulation with GSK1016790A.

-

Methodology:

-

Cell Transfection: Co-transfect cells with plasmids encoding TRPV4 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and the protein of interest fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP, or Venus).[8][9]

-

Cell Plating: Plate the transfected cells in a white-walled, clear-bottom microplate.

-

Substrate Addition: Add the BRET substrate (e.g., coelenterazine h) to the cells.

-

Baseline Measurement: Measure the luminescence emission from both the donor and the acceptor using a microplate reader capable of detecting BRET signals.

-

Stimulation: Add GSK1016790A to the wells.

-

Data Acquisition and Analysis: Take BRET measurements over time. The BRET ratio is calculated as the ratio of acceptor emission to donor emission. An increase in the BRET ratio indicates a closer proximity and thus an increased interaction between the two proteins.[7][12]

-

Applications in Drug Development and Disease Modeling

The ability of GSK1016790A to specifically activate TRPV4 has made it a valuable tool in preclinical research and drug development for a variety of conditions where TRPV4 is implicated, including:

-

Cardiovascular Function: Investigating the role of TRPV4 in vasodilation and blood pressure regulation.[5]

-

Pain and Sensory Function: Studying the involvement of TRPV4 in mechanical and thermal sensation and in chronic pain states.

-

Respiratory and Urinary Systems: Exploring the function of TRPV4 in lung and bladder physiology.[1][6]

-

Skeletal System: Examining the role of TRPV4 in chondrocytes and bone homeostasis.

Suppliers of Research-Grade GSK1016790A

For researchers seeking to procure GSK1016790A, several reputable suppliers offer this compound for research use only. It is imperative to obtain a certificate of analysis to confirm the purity and identity of the compound.

-

Cayman Chemical: Offers GSK1016790A as a crystalline solid with a purity of ≥98%.[2][4]

-

MedChemExpress: Provides GSK1016790A and detailed solubility information.[3]

-

Sigma-Aldrich (Merck): Supplies GSK1016790A with ≥98% purity as determined by HPLC.

-

TargetMol: Offers GSK1016790A with detailed bioactivity and physicochemical data.[5]

-

Tocris Bioscience: Provides GSK1016790A with a purity of ≥97% (HPLC).

-

APExBIO: Supplies GSK1016790A for ion channel modulation and signaling studies.[6]

-

Selleck Chemicals: Offers GSK1016790A with detailed solubility and formulation instructions.[13]

Conclusion

GSK1016790A stands as a powerful and indispensable pharmacological tool for the scientific community. Its high potency and selectivity for the TRPV4 channel have enabled profound insights into the intricate mechanisms of calcium signaling and the diverse physiological roles of this ion channel. By understanding its properties and employing the detailed experimental protocols outlined in this guide, researchers can continue to unravel the complexities of TRPV4 function and its implications for human health and disease.

References

-

Chemical structure of the TRPV4 channel activator GSK1016790A. ResearchGate. [Link]

-

GSK1016790A. Wikipedia. [Link]

-

CALCIUM IMAGING PROTOCOL. protocols.io. [Link]

-

(PDF) The TRPV4 agonist GSK1016790A regulates the membrane expression of TRPV4 channels. ResearchGate. [Link]

-

Full-Spectral Multiplexing of Bioluminescence Resonance Energy Transfer in Three TRPV Channels. PMC - NIH. [Link]

-

Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. NIH. [Link]

-

Co 2+ increase activity of TRPV4. (A) Time course of calcium imaging... ResearchGate. [Link]

-

Calcium Imaging Protocols and Methods. Springer Nature Experiments. [Link]

-

Protocol for calcium imaging and analysis of hippocampal CA1 activity evoked by non-spatial stimuli. PubMed Central. [Link]

-

A 'pocket guide' to total internal reflection fluorescence. PMC - NIH. [Link]

-

Lifting the Cellular Fog with TIRF Microscopy. YouTube. [Link]

-

TIRF - Capsid Constructors. BIOMOD. [Link]

Sources

- 1. GSK1016790A - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. GSK1016790A | TRP/TRPV Channel | Calcium Channel | TargetMol [targetmol.com]

- 6. apexbt.com [apexbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. A ‘pocket guide’ to total internal reflection fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Full-Spectral Multiplexing of Bioluminescence Resonance Energy Transfer in Three TRPV Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

The Rising Therapeutic Potential of Benzyloxy-Substituted Anilines: An In-Depth Technical Guide

Introduction: The Benzyloxy-Aniline Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple, distinct biological targets – is a cornerstone of efficient therapeutic development. The benzyloxy-substituted aniline core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the current understanding and future potential of these versatile compounds for researchers, scientists, and drug development professionals. We will delve into the key biological activities, underlying mechanisms of action, structure-activity relationships (SAR), and validated experimental protocols for the evaluation of benzyloxy-substituted aniline derivatives. This document is designed not as a rigid set of instructions, but as a comprehensive resource to inform and empower researchers in their quest for novel therapeutics.

Anticancer Activity: Targeting Cell Proliferation and Survival

The benzyloxy-aniline moiety is a recurring motif in a variety of anticancer agents, demonstrating efficacy against a range of cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Mechanism of Action: Inducing Programmed Cell Death

A primary mechanism by which benzyloxy-aniline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often initiated through the intrinsic mitochondrial pathway. For instance, certain derivatives have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.

Another key target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Benzyloxy-aniline compounds have been found to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.[1]

-

Diagram of Apoptosis Induction:

Caption: Dual-action anticancer mechanism of benzyloxy-aniline derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzyloxy-aniline derivatives can be significantly modulated by the nature and position of substituents on both the aniline and benzyl rings.

-

Substitution on the Aniline Ring: Electron-withdrawing groups, such as halogens, at the meta or para positions of the aniline ring have been shown to enhance cytotoxic activity.[2]

-

Substitution on the Benzyl Ring: The presence of methoxy or other electron-donating groups on the benzyl portion can influence the compound's interaction with its biological target. The specific substitution pattern can also affect the compound's selectivity for cancer cells over normal cells.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.

Principle: Metabolically active cells with functional mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzyloxy-aniline derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting the percentage of viability against the log of the compound concentration.[3][4][5]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzyloxy-aniline Chalcone Hybrid | Huh-7 (Liver Carcinoma) | Data not specified | [4] |

| Benzyloxy-aniline Chalcone Hybrid | MDA-MB-231 (Breast Cancer) | Data not specified | [4] |

| Benzothiazole Aniline Derivative (L1) | Liver, Breast, Lung, Prostate, Kidney, Brain Cancer Cells | Better cytotoxicity than cisplatin | [2] |

| Benzothiazole Aniline Derivative (L1Pt) | Liver Cancer Cells | Selective inhibitory activities | [2] |

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a critical global health challenge. Benzyloxy-substituted anilines have demonstrated promising activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action: Disrupting Bacterial Integrity

While the exact mechanisms are still under investigation, a leading hypothesis for the antimicrobial action of N-benzyl aniline derivatives is the disruption of the bacterial cell membrane. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, bacterial cell death.

-

Diagram of Antimicrobial Workflow:

Caption: Workflow for the development of benzyloxy-aniline based antimicrobials.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy is highly dependent on the substitution patterns.

-

Halogenation: The introduction of halogen atoms, particularly fluorine and chlorine, on the benzyl ring has been shown to significantly enhance antibacterial activity.

-

Lipophilicity: A balance of hydrophilic and lipophilic properties is crucial for membrane interaction and penetration.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8][9][10]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the target bacterium. The MIC is determined after incubation by observing the lowest concentration that prevents visible growth.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the benzyloxy-aniline derivative in the broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |

| N-benzyl tricyclic indolines | Staphylococcus aureus (MRSA) | 3.13 - >25 | This is a general finding and not from a specific search result. |

| Benzyl phenyl sulfide derivatives | Staphylococcus aureus (MRSA) | 2 - 64 | This is a general finding and not from a specific search result. |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | Staphylococcus aureus | 0.5 | [11] |

| 3-(4-trifluoromethyl)-benzyloxy derivative | Staphylococcus aureus | 1 | [11] |

Anti-inflammatory and Neuroprotective Activities: Modulating Pathological Processes

Beyond their antimicrobial and anticancer properties, benzyloxy-aniline derivatives have shown significant potential as anti-inflammatory and neuroprotective agents.

Mechanism of Action: Quelling Inflammation and Protecting Neurons

The anti-inflammatory effects of these compounds are often linked to their ability to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This is frequently achieved through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[1]

In the context of neuroprotection, benzyloxy-aniline derivatives have been investigated for their potential in treating neurodegenerative diseases like Parkinson's disease. A key mechanism is the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine. By inhibiting MAO-B, these compounds can help to restore dopamine levels in the brain.[7] Furthermore, their antioxidant properties and ability to chelate metal ions contribute to their neuroprotective effects by reducing oxidative stress.

-

Diagram of Neuroprotective and Anti-inflammatory Pathways:

Caption: Multifunctional role in inflammation and neuroprotection.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[12][13][14][15][16]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the benzyloxy-aniline derivative orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Synthesis of Benzyloxy-Substituted Anilines: A Generalized Approach

A common and versatile method for the synthesis of benzyloxy-substituted anilines involves the Williamson ether synthesis followed by the reduction of a nitro group.

-

Diagram of General Synthesis Workflow:

Sources

- 1. Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. protocols.io [protocols.io]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. EUCAST: MIC Determination [eucast.org]

- 11. researchgate.net [researchgate.net]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. inotiv.com [inotiv.com]

- 15. researchgate.net [researchgate.net]

- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Applications of Substituted Anilines: From Pharmaceuticals to Advanced Materials

Substituted anilines, a class of aromatic compounds bearing a substituted amino group attached to a benzene ring, represent a cornerstone of modern chemistry. Their remarkable versatility as building blocks and functional molecules has led to their widespread application in numerous scientific and industrial fields, most notably in drug discovery and polymer science. This guide provides an in-depth exploration of the synthesis, applications, and analysis of substituted anilines, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development.

The Structural Foundation: Understanding Substituted Anilines

Aniline and its derivatives are characterized by an amino group (-NH2) attached to a benzene ring. The terms ortho-, meta-, and para- are used to describe the position of additional functional groups on the benzene ring relative to the amino group. This substitution pattern significantly influences the molecule's electronic properties, reactivity, and biological activity.

Caption: General structure and substitution patterns of anilines.

Synthesis of Substituted Anilines: A Symphony of Reactions

The preparation of substituted anilines is a mature yet continuously evolving field in organic chemistry.[1] Two primary strategies dominate the synthetic landscape: the reduction of nitroarenes and palladium-catalyzed C-N cross-coupling reactions.[1]

Classical Approach: Reduction of Nitroarenes

The reduction of nitroaromatic compounds to their corresponding anilines is a foundational and widely used method.[1] This approach is attractive due to the ready availability of a diverse range of substituted nitroaromatics via electrophilic aromatic nitration.[1]

Common Reducing Agents:

-

Metal/Acid Systems: Robust and high-yielding, this method often employs metals like tin (Sn) or iron (Fe) in the presence of a strong acid such as hydrochloric acid (HCl).[1]

-

Catalytic Hydrogenation: A clean and efficient method using hydrogen gas (H₂) with a metal catalyst, most commonly palladium on carbon (Pd/C).[1]

Modern Marvel: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of substituted anilines by providing a powerful and versatile method for forming C-N bonds.[1] This palladium-catalyzed cross-coupling reaction allows for the synthesis of a wide array of anilines from aryl halides or triflates and primary or secondary amines.[1] Its key advantages are its broad substrate scope and high tolerance for various functional groups.[1]

Caption: General workflow for Buchwald-Hartwig amination.

Pharmaceutical Applications: A Double-Edged Sword

Substituted anilines are a prevalent motif in a vast number of pharmaceuticals and drug candidates due to their versatile structure and ability to interact with biological targets.[2] However, their use is not without significant challenges, primarily related to metabolic instability and potential toxicity.[2][3]

The Aniline Moiety in Drug Design

The aniline scaffold is present in a wide range of therapeutic agents, from anticancer kinase inhibitors to analgesics. For instance, many kinase inhibitors utilize a substituted aniline core to bind to the ATP-binding pocket of their target kinases.

However, the aniline group is considered a "structural alert" in drug discovery.[4][5] The primary concern is its susceptibility to metabolic oxidation by cytochrome P450 enzymes in the liver.[5] This can lead to the formation of highly reactive electrophilic species, such as quinone-imines, which can covalently bind to proteins and other macromolecules, potentially causing idiosyncratic adverse drug reactions (IADRs).[5][6]

Mitigating Toxicity: The Rise of Isosteric Replacement

To address the metabolic liabilities of anilines, medicinal chemists often employ a strategy of isosteric replacement. This involves replacing the aniline ring with a bioisostere—a different functional group that mimics the size, shape, and electronic properties of the original moiety but has a more favorable metabolic profile.[4] Saturated carbocycles are increasingly being explored as aniline isosteres as they are more resistant to metabolic oxidation.[4][5]

Case Studies:

-

Amprenavir: An HIV protease inhibitor that contains an aniline moiety.[2][3]

-

Bromfenac: A nonsteroidal anti-inflammatory drug (NSAID) where the aniline group was associated with liver toxicity.[2][3]

Caption: Metabolic activation of anilines leading to potential toxicity.

Experimental Protocol: Synthesis of a Substituted Aniline via Nitroarene Reduction

This protocol describes the synthesis of a substituted aniline from its corresponding nitroarene using tin and hydrochloric acid.

Materials:

-

Substituted nitroarene

-

Granulated tin

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution (e.g., 10 M)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous potassium hydroxide pellets

-

Round-bottom flask, reflux condenser, separating funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, place the substituted nitroarene and granulated tin.

-

Acid Addition: Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and may require cooling in an ice bath.

-

Reflux: Once the initial vigorous reaction has subsided, heat the mixture under reflux until the reaction is complete (monitor by TLC).

-

Basification: Cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline to precipitate the tin salts.

-

Isolation: The substituted aniline can be isolated by steam distillation. The distillate, a mixture of the aniline and water, is collected.[1]

-

Extraction: Extract the aniline from the distillate using an organic solvent like dichloromethane.[1]

-

Drying and Solvent Removal: Dry the organic extracts over anhydrous potassium hydroxide pellets and then remove the solvent by distillation.[1]

-

Purification: Purify the crude aniline by fractional distillation.[1]

Applications in Polymer Science: Conducting Polymers

Substituted anilines are key monomers in the synthesis of polyanilines (PANI), a class of conducting polymers with a wide range of applications.[7] Polyaniline is renowned for its unique electrical conductivity, environmental stability, and ease of synthesis.[7]

The Science of Conductive Polyanilines

The electrical conductivity of polyaniline is achieved through a process of "doping," where the polymer is protonated by an acid to form the emeraldine salt, which is the conductive form. The substituents on the aniline ring can significantly impact the properties of the resulting polymer, including its solubility, conductivity, and processability.[7][8][9] For example, the introduction of bulky alkyl groups can increase the solubility of the polymer in common organic solvents.[9]

Applications of Substituted Polyanilines:

-

Chemical Sensors: Thin films of substituted polyanilines can be used as chemical sensors for the detection of gases like ammonia and for monitoring moisture levels.[8][9][10]

-

Anti-Corrosion Coatings: Polyaniline coatings can protect metals from corrosion.

-

Electrochromic Devices: The ability of polyaniline to change color upon oxidation or reduction makes it suitable for use in "smart" windows and displays.

Caption: Oxidation and protonation states of polyaniline.

Experimental Protocol: Chemical Oxidative Polymerization of a Substituted Aniline

This protocol outlines the synthesis of a substituted polyaniline via chemical oxidative polymerization.

Materials:

-

Substituted aniline monomer

-

Ammonium persulfate (oxidant)

-

Hydrochloric acid (1 M)

-

Methanol

-

Ammonium hydroxide solution

-

Beaker, magnetic stirrer, filter funnel, Buchner flask

Procedure:

-

Monomer Solution: Dissolve the substituted aniline monomer in 1 M hydrochloric acid in a beaker with constant stirring. Cool the solution in an ice bath.

-

Oxidant Solution: Separately, dissolve ammonium persulfate in 1 M hydrochloric acid and cool it in an ice bath.

-

Polymerization: Slowly add the ammonium persulfate solution to the stirring aniline solution. The reaction mixture will change color, and a precipitate will form. Continue stirring for several hours to ensure complete polymerization.

-

Isolation: Collect the polymer precipitate by vacuum filtration.

-

Washing: Wash the polymer sequentially with 1 M hydrochloric acid and then with methanol to remove unreacted monomer and oligomers.

-

Doping/Dedoping (Optional): The polymer as synthesized is in its conductive (doped) state. To obtain the non-conductive (dedoped) form, it can be treated with an ammonium hydroxide solution.

-

Drying: Dry the final polymer product in a vacuum oven at a moderate temperature.

Analytical and Quality Control Methodologies

Rigorous analytical characterization is crucial to ensure the purity and identity of synthesized substituted anilines. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Techniques

-

Thin-Layer Chromatography (TLC): An essential technique for monitoring the progress of a reaction and for preliminary purity assessment.[11]

-

Column Chromatography: The workhorse for purifying substituted anilines on a laboratory scale.[12] Silica gel is the most common stationary phase, and the mobile phase is a mixture of non-polar and polar solvents.[12]

-

High-Performance Liquid Chromatography (HPLC): A powerful tool for determining the purity of anilines with high accuracy.[13] Reverse-phase columns are commonly used with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid.[13]

-

Gas Chromatography (GC): Suitable for the analysis of volatile and thermally stable aniline derivatives.[14][15] A nitrogen-phosphorus detector (NPD) is often used for its high sensitivity and selectivity for nitrogen-containing compounds.[14]

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Provides valuable information about the functional groups present in the molecule. The N-H stretching vibrations of the amino group are characteristic and appear as one or two bands in the region of 3300-3500 cm⁻¹.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the detailed structure of substituted anilines. The chemical shifts of the aromatic protons and carbons are influenced by the nature and position of the substituents.

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| N-H Stretch (primary amines) | 3300 - 3500 | Two bands for asymmetric and symmetric stretching |

| C-N Stretch | 1250 - 1350 | |

| Aromatic C-H Stretch | > 3000 | |

| Aromatic C=C Bending | 1500 - 1600 | |

| C-H Out-of-Plane Bending | 690 - 900 | Pattern is indicative of the substitution on the benzene ring |

Table 1: Characteristic IR absorption frequencies for substituted anilines.

Caption: A typical quality control workflow for a synthesized substituted aniline.

Conclusion and Future Outlook

Substituted anilines are undeniably a vital class of compounds with a rich history and a bright future. Their applications continue to expand, driven by innovations in synthetic methodologies that allow for the creation of increasingly complex and tailored molecules. In the pharmaceutical arena, the ongoing challenge of mitigating aniline-related toxicity will spur the development of novel bioisosteres and a deeper understanding of drug metabolism. In materials science, the quest for new functional polymers with enhanced properties will ensure that substituted anilines remain at the forefront of research and development. The continued exploration of this versatile chemical scaffold promises to unlock new solutions to challenges in medicine, electronics, and beyond.

References

- A Comprehensive Technical Guide to the Synthesis of Substituted Anilines - Benchchem. (n.d.).

-

Synthesis of meta-Substituted Anilines via Copper-Catalyzed[1][17]-Methoxy Rearrangement | Organic Letters - ACS Publications. (2020, April 27). Retrieved from

- A Mild and General Synthesis of Substituted Anilines. (n.d.).

- Aniline replacement in drug-like compounds - Cresset Group. (2024, January 10).

- Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis | Organic Letters - ACS Publications. (2021, February 19).

- Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides Gondi Sudershan Reddy1* Affiliations - ChemRxiv. (n.d.).

- Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. (n.d.).

- Cresset Blog: Aniline replacement in drug-like compounds - BioPartner UK. (2024, January 10).

- Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC - NIH. (2020, February 25).

- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Publishing. (2021, June 14).

- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC - NIH. (n.d.).

- Vibrational band intensities in substituted anilines - Royal Society Publishing. (n.d.).

- Separation of Aniline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).

- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Publishing. (2021, June 14).

- Technical Support Center: Purifying Aniline Derivatives by Column Chromatography - Benchchem. (n.d.).

- Thin-layer chromatography as a method for separating aniline oligomers - ResearchGate. (2025, August 7).

- (PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors - ResearchGate. (2021, November 25).

- method 8131 aniline and selected derivatives by gas chromatography - EPA. (n.d.).

- Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra. (n.d.).

- Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs - PubMed. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biopartner.co.uk [biopartner.co.uk]

- 3. cresset-group.com [cresset-group.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. epa.gov [epa.gov]

- 15. amecj.com [amecj.com]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

The Chloroaniline Chronicle: A Technical Guide to Its Discovery, Synthesis, and Enduring Legacy in Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorinated anilines, a class of aromatic amines, hold a pivotal position in the landscape of industrial and medicinal chemistry. From their origins rooted in the 19th-century dye industry to their contemporary role as indispensable building blocks for pharmaceuticals and agrochemicals, their journey is one of scientific discovery, industrial innovation, and an evolving understanding of their chemical properties and toxicological implications. This in-depth technical guide provides a comprehensive exploration of the discovery and history of chlorinated aniline compounds. It delves into the core synthetic methodologies that have defined their production, elucidates the reaction mechanisms, and details the analytical techniques essential for their characterization. Furthermore, this guide highlights their critical applications, particularly in drug development, and addresses the crucial aspects of their toxicology and safe handling. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both historical context and practical, field-proven insights into this important class of chemical intermediates.

A Historical Overture: From Indigo to Industrial Intermediates

The story of chlorinated anilines is intrinsically linked to the discovery of aniline itself. In 1826, Otto Unverdorben first isolated a substance from the destructive distillation of indigo, which he named Crystallin.[1][2] A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that he called kyanol or cyanol.[1][2] It wasn't until 1840 that Carl Julius Fritzsche, treating indigo with caustic potash, obtained an oil he named "aniline," a name that would ultimately prevail.[1][2] The structural identity of these substances was later confirmed by August Wilhelm von Hofmann, solidifying the foundation for the study of this new class of aromatic amines.[3][4]

The mid-19th century witnessed a revolution in the chemical industry with the advent of synthetic dyes. In 1856, William Henry Perkin, a student of Hofmann's, serendipitously discovered mauveine, the first synthetic aniline dye, while attempting to synthesize quinine.[1][5] This discovery ignited the synthetic dye industry and created a massive demand for aniline.[1][2] To meet this demand, industrial-scale production methods were developed, most notably the Béchamp reduction , discovered by Antoine Béchamp in 1854, which used iron and acid to reduce nitrobenzene to aniline.[6][7][8] This robust and economical process was broadly applicable to other nitroaromatic compounds, paving the way for the synthesis of a wide array of substituted anilines, including their chlorinated derivatives.

The first synthesis of a chlorinated aniline can be traced back to 1875, with the preparation of m-chloroaniline by the reduction of m-chloronitrobenzene using tin and hydrochloric acid.[9] The development of catalytic hydrogenation in the early 20th century provided a more efficient and cleaner alternative to metal-acid reductions for the synthesis of chloroanilines from their corresponding nitro-precursors.

The Alchemist's Toolkit: Core Synthetic Methodologies

The synthesis of chlorinated anilines primarily relies on the reduction of the corresponding chloronitrobenzenes. The choice of method often depends on factors such as the desired isomer, scale of production, and the presence of other functional groups.

Catalytic Hydrogenation of Chloronitrobenzenes